molecular formula C12H12N2O4 B8527908 5-(2',5'-Dimethoxybenzal) hydantoin

5-(2',5'-Dimethoxybenzal) hydantoin

Cat. No.: B8527908
M. Wt: 248.23 g/mol
InChI Key: LZMUNRZLNDFJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2',5'-Dimethoxybenzal) hydantoin is a substituted hydantoin derivative characterized by a benzylidene group with methoxy substituents at the 2' and 5' positions of the aromatic ring. Hydantoins are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 2. Derivatives of hydantoin, such as phenytoin (an anticonvulsant) and allantoin (a moisturizer), are well-documented in pharmaceutical and cosmetic applications . The substitution pattern on the hydantoin ring and the attached aromatic moieties significantly influence the compound’s physicochemical properties and biological activities.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C12H12N2O4/c1-17-8-3-4-10(18-2)7(5-8)6-9-11(15)14-12(16)13-9/h3-6H,1-2H3,(H2,13,14,15,16)

InChI Key

LZMUNRZLNDFJBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Hydantoin Derivatives

Antimicrobial Activity

Several benzalhydantoins with methoxy or halogen substituents exhibit notable antimicrobial properties. For example:

  • 3-n-Butyl-2'-bromo-4',5'-dimethoxybenzal hydantoin demonstrates high selectivity against Malassezia furfur and Staphylococcus aureus, with minimal activity against Candida albicans or Escherichia coli .
  • 3-n-Butyl-4'-nitrobenzalhydantoin shows potent activity against E. coli but lower selectivity .

In contrast, 5-(2',5'-Dimethoxybenzal) hydantoin lacks bromo or nitro substituents, which may reduce its broad-spectrum antimicrobial efficacy but could improve selectivity for specific pathogens.

UV Absorption and Photostability

Hydantoin derivatives with benzylidene groups are explored as organic UV filters:

  • Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (3b) acts as a UVB filter (SPFin vitro = 3.07) with good solubility in macrogol formulations .
  • Diethyl 2,2'-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (4g) is a UVA filter (UVA PF = 6.83) with high photostability .

The 2',5'-dimethoxy substitution in this compound may shift its absorption spectrum compared to 4-methoxy analogues. Methoxy groups at ortho/meta positions (vs. para) could alter conjugation and UV absorption maxima, but experimental data are needed to confirm this.

Cytotoxicity and Anticancer Potential

Hydantoin derivatives with aromatic substituents modulate ABCB1 transporters in cancer cells:

  • Compounds AD-26 , RW-13 , and KF-2 inhibit efflux pumps in mouse lymphoma cells, enhancing doxorubicin retention .
  • The presence of tertiary amines or bulky aromatic groups (e.g., 5,5-bis(4-chlorophenyl)hydantoin) correlates with increased activity .

For this compound, the dimethoxybenzylidene group may confer moderate ABCB1 inhibition, but its lack of halogen substituents or tertiary amines could limit potency compared to chlorinated derivatives.

Solubility and Formulation

Solubility varies significantly among hydantoin derivatives:

  • 5-(4-Methoxybenzylidene)-3-n-octyl hydantoin has low solubility in polar solvents due to its long alkyl chain .
  • 5-(4-Methoxybenzylidene)-3-{2-(2-ethylhexyloxycarbonyl)ethyl}hydantoin shows improved solubility in cosmetic formulations .

The 2',5'-dimethoxy substitution in this compound may enhance water solubility compared to non-polar derivatives but reduce it relative to esters with hydrophilic side chains.

Key Data Tables

Table 1: Comparison of Antimicrobial Hydantoin Derivatives

Compound Substituents Target Microbes Selectivity Reference
3-n-Butyl-2'-bromo-4',5'-dimethoxy Bromo, 4',5'-dimethoxy M. furfur, S. aureus High
This compound 2',5'-dimethoxy Not reported Predicted moderate

Table 2: UV-Filtering Hydantoins

Compound Substituents UV Type SPF/UVA PF Photostability Reference
3b 4-methoxy, diethyl ester UVB SPF 3.07 Good
4g 4-methoxyphenyl allylidene UVA UVA PF 6.83 High

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